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This guide provides an objective comparison of the performance of the CCR2/CCR5 dual
antagonist, BMS-813160, in combination with checkpoint inhibitors. The information presented
herein is based on publicly available preclinical and clinical data and is intended to inform
research and drug development efforts in the field of immuno-oncology.

Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and
infiltrating immune cells. The recruitment of immunosuppressive immune cells, such as tumor-
associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCSs), to the TME
is a key mechanism of immune evasion. The chemokine receptors CCR2 and CCRS5, and their
respective ligands (e.g., CCL2, CCL5), play a pivotal role in the trafficking of these
immunosuppressive cells.

BMS-813160 is a potent dual antagonist of CCR2 and CCRS5, which blocks the signaling
pathways responsible for the migration of these myeloid cells into the tumor. By inhibiting this
infiltration, BMS-813160 is hypothesized to remodel the TME from an immunosuppressive to
an immune-permissive state. This provides a strong rationale for combining BMS-813160 with
immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies (e.g., nivolumab), which act
to reinvigorate the anti-tumor activity of cytotoxic T lymphocytes (CTLsS). The synergistic
hypothesis is that by reducing the population of immunosuppressive cells, the efficacy of
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checkpoint inhibitors will be enhanced, leading to a more robust and durable anti-tumor
immune response.

Preclinical Evidence of Synergy

Preclinical studies in various cancer models have demonstrated the potential of dual
CCRZ2/CCRS inhibition to enhance the efficacy of anti-PD-1 therapy.

A study in a murine glioma model showed that the combination of a CCR2/CCR5 dual inhibitor
with an anti-PD-1 antibody resulted in a significant improvement in overall survival compared to
either treatment alone. This enhanced efficacy was associated with a marked reduction in the
infiltration of monocytic MDSCs (M-MDSCs) into the brain tumors and a concurrent increase in
the abundance and cytokine secretion of tumor-infiltrating CD8+ T cells[1][2].

Similarly, in a pancreatic ductal adenocarcinoma (PDAC) mouse model, the combination of a
dual CCR2/5 inhibitor with radiation and an anti-PD-1 antibody led to superior anti-tumor
efficacy. This triple combination resulted in enhanced intratumoral infiltration of effector and
memory T cells, while suppressing the accumulation of regulatory T cells, M2-like TAMs, and
MDSCs[3].

While direct preclinical data on BMS-813160 in combination with a checkpoint inhibitor without
other agents is limited in the public domain, an abstract describing the preclinical activity of
BMS-687681, another CCR2/5 dual antagonist, reported that its combination with immune
checkpoint blockers (anti-PD-1 and/or anti-CTLA-4) demonstrated significantly improved tumor
growth inhibition and an increased number of tumor-free mice in syngeneic mouse tumor
models (MC38, CT26, and 4T1) compared to monotherapy[4].

Table 1: Preclinical In-Vivo Efficacy of CCR2/CCRS5 Dual Antagonism with Anti-PD-1 Therapy
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A phase I/11 clinical trial (NCT03496662) evaluated the safety and efficacy of BMS-813160 in
combination with the anti-PD-1 antibody nivolumab and standard-of-care chemotherapy
(gemcitabine and nab-paclitaxel) in patients with borderline resectable or locally advanced
pancreatic ductal adenocarcinoma (PDAC)[3][5][6]-

The study reported promising results for the combination therapy compared to a control arm
receiving chemotherapy alone.

Table 2: Clinical Efficacy of BMS-813160, Nivolumab, and Chemotherapy in Pancreatic Cancer
(NCT03496662)

o Median
. Objective . .

Patient Progression- Median Overall
. Treatment Arm  Response . .
Population Free Survival Survival (OS)
Rate (ORR)

(PFS)

Borderline GnP + BMS-
Resectable 813160 + 42% 11.9 months 18.2 months
PDAC Nivolumab

GnP + BMS-
Locally

813160 + 20% 14.7 months 17.0 months
Advanced PDAC

Nivolumab
Control Arm (BR

GnP Alone 0% Not Reported Not Reported

and LA PDAC)

GnP: Gemcitabine and nab-paclitaxel

Biomarker analyses from this trial provided clinical evidence for the proposed mechanism of
action, showing a decrease in intratumoral monocytes and macrophages, and enhanced T-cell
proliferation and effector gene expression in patients receiving the combination therapy[3][5][6].

Signaling Pathways and Mechanism of Action

The synergistic effect of BMS-813160 and checkpoint inhibitors is rooted in the modulation of
the tumor immune microenvironment. The following diagrams illustrate the key signaling
pathways and the proposed mechanism of synergy.
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CCR2/CCRS5 Signaling in the Tumor Microenvironment
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Figure 1: CCR2/CCRS5 signaling recruits immunosuppressive cells.
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Figure 2: BMS-813160 and checkpoint inhibitors synergistic action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the
synergistic effects of BMS-813160 and checkpoint inhibitors.

o Objective: To assess the anti-tumor efficacy of BMS-813160 in combination with a
checkpoint inhibitor in a living organism.

e Cell Lines and Animal Models: Syngeneic tumor models (e.g., MC38 colon adenocarcinoma,
4T1 breast cancer, GL261 glioma) are implanted into immunocompetent mice (e.g.,
C57BL/6, BALB/c) to ensure a functional immune system.

e Treatment Groups:

o

Vehicle Control

BMS-813160 alone

o

[¢]

Checkpoint Inhibitor (e.g., anti-PD-1 antibody) alone

[e]

BMS-813160 + Checkpoint Inhibitor

e Drug Administration: BMS-813160 is typically administered orally. Checkpoint inhibitors are
administered via intraperitoneal or intravenous injection. Dosing schedules are determined
based on pharmacokinetic and pharmacodynamic studies.

» Efficacy Endpoints:

o Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., 2-3 times per
week) using calipers. TGl is calculated as the percentage difference in the mean tumor
volume between treated and vehicle control groups.

o Survival: Mice are monitored for survival, and Kaplan-Meier survival curves are generated.

o Tumor-Infiltrating Leukocyte (TIL) Analysis: At the end of the study, tumors are harvested,
dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify
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different immune cell populations.
¢ Objective: To quantify the different immune cell subsets within the tumor microenvironment.

o Sample Preparation: Tumors are mechanically and enzymatically digested to obtain a single-
cell suspension. Red blood cells are lysed, and the remaining cells are washed and counted.

e Antibody Staining: Cells are stained with a panel of fluorescently-labeled antibodies specific
for various immune cell markers. A typical panel for myeloid and lymphoid cells might
include:

o General Markers: CD45 (pan-leukocyte)

o Myeloid Markers: CD11b, Ly6G, Ly6C, F4/80, CD11c, MHC Class I, CD206
o T-Cell Markers: CD3, CD4, CD8, FoxP3 (for regulatory T cells)

o Activation/Exhaustion Markers: PD-1, CTLA-4, Ki-67 (for proliferation)

o Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer.
Data is analyzed using specialized software to gate on specific cell populations and
determine their frequencies and absolute numbers.
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Figure 3: Workflow for in-vivo studies.
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o Objective: To assess the ability of the combination therapy to enhance T-cell function.

o Co-culture System: T-cells are isolated from mice or human donors and co-cultured with
tumor cells.

o T-Cell Proliferation: T-cells are labeled with a proliferation dye (e.g., CFSE) that is diluted
with each cell division. Proliferation is measured by the reduction in fluorescence intensity
via flow cytometry.

o Cytotoxicity Assay: Tumor cells are labeled with a fluorescent dye. T-cells are added to the
culture, and tumor cell killing is measured by the release of the dye or by staining for
apoptotic markers (e.g., Annexin V) via flow cytometry.

Conclusion

The combination of the CCR2/CCRS5 dual antagonist BMS-813160 with checkpoint inhibitors
represents a promising therapeutic strategy. Preclinical and clinical data suggest that by
remodeling the tumor microenvironment to be less immunosuppressive, BMS-813160 can
synergistically enhance the anti-tumor activity of checkpoint inhibitors. Further clinical
investigation is warranted to fully elucidate the efficacy of this combination across various
cancer types and to identify predictive biomarkers for patient selection. The experimental
protocols outlined in this guide provide a framework for the continued evaluation of this and
other novel immuno-oncology combinations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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